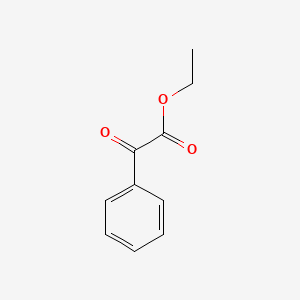

Ethyl benzoylformate

Description

simultaneous inhibitor & substrate of carboxylesterase

Properties

IUPAC Name |

ethyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCQKPAECHXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061815 | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl phenylglyoxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1603-79-8 | |

| Record name | Ethyl benzoylformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phenylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BENZOYLFORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl phenylglyoxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMN28N4D74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl Phenylglyoxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Benzoylformate

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of ethyl benzoylformate, a significant reagent in pharmaceutical and fine chemical synthesis. While the direct reaction of benzoyl chloride with ethanol primarily yields ethyl benzoate through nucleophilic acyl substitution, this guide focuses on the well-established and reliable method for synthesizing this compound: the acid-catalyzed esterification of benzoylformic acid with ethanol. This document furnishes detailed experimental protocols, quantitative data, and process diagrams to support researchers, scientists, and drug development professionals in the successful synthesis and purification of this compound.

Clarification on the Reaction of Benzoyl Chloride with Ethanol

The direct reaction of benzoyl chloride with ethanol is a classic esterification that produces ethyl benzoate, not this compound.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the ethanol molecule attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the substitution of the chloride leaving group.

The overall reaction is as follows:

C₆H₅COCl (Benzoyl Chloride) + CH₃CH₂OH (Ethanol) → C₆H₅COOCH₂CH₃ (Ethyl Benzoate) + HCl

This reaction is typically rapid and exothermic. While this pathway is efficient for producing ethyl benzoate, it does not yield the α-keto ester, this compound.

Reaction Pathway: Benzoyl Chloride to Ethyl Benzoate

Caption: Reaction mechanism for the formation of ethyl benzoate from benzoyl chloride and ethanol.

Established Synthesis of this compound

The most reliable and well-documented method for preparing this compound is a two-step process starting from mandelic acid. The first step involves the oxidation of mandelic acid to benzoylformic acid (phenylglyoxylic acid). The second step is the Fischer esterification of benzoylformic acid with ethanol, catalyzed by a strong acid.[1]

Overall Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound from mandelic acid.

Experimental Protocols

The following protocols are adapted from the procedures published in Organic Syntheses, which provide a reliable method for the preparation of this compound.[1]

Step 1: Synthesis of Benzoylformic Acid from Mandelic Acid

a. Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| Mandelic Acid | 375 g (2.5 moles) |

| Sodium Hydroxide (NaOH) | 110 g (2.8 moles) in 500 cc of water |

| Potassium Permanganate (KMnO₄) | 275 g (1.74 moles), finely ground |

| Cracked Ice | ~7000 g |

| Sulfuric Acid (conc.) | 300 cc |

| Ether | 1500 cc |

| 12-L Earthenware Crock | Equipped with an efficient stirrer |

| Büchner Funnels (20-cm) | For filtration |

| Evaporating Dishes (30-cm) | For concentrating the filtrate |

| 3-L Round-Bottom Flask | For acidification |

| Separatory Funnel | For ether extraction |

| 1-L Round-Bottom Flask | For ether distillation |

b. Procedure:

-

In a 12-L earthenware crock, dissolve 375 g of mandelic acid in 500 cc of water.

-

Start the stirrer and add a cool solution of 110 g of sodium hydroxide in 500 cc of water.

-

Add 2000 g of cracked ice, followed by the portion-wise addition of 275 g of finely ground potassium permanganate over 30 minutes.

-

Maintain the temperature between -2°C and -4°C by adding more ice as needed, and stir the mixture for 1.5 hours.

-

Add ethyl alcohol in small portions until the purple color of the permanganate is discharged.

-

Stop stirring and allow the manganese dioxide to coagulate for one hour.

-

Filter the mixture through two 20-cm Büchner funnels and wash the filter cake with 1000 cc of water.

-

Evaporate the filtrate to a volume of 800–1000 cc over a free flame.

-

Transfer the concentrated solution to a 3-L round-bottomed flask and cool with running water while slowly adding 300 cc of concentrated sulfuric acid.

-

Extract the acidic solution with 200-cc portions of ether until a total of 1500 cc of ether extract has been collected.

-

Distill the ether on a steam bath. After most of the ether is removed, continue heating for an additional 30 minutes to yield approximately 300 g of crude, liquid benzoylformic acid.

Step 2: Synthesis of this compound from Benzoylformic Acid

a. Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| Crude Benzoylformic Acid | ~300 g |

| Sulfuric Acid (conc.) | 15 cc |

| Ethyl Alcohol | Sufficient amount for vapor generation (e.g., 500 cc) |

| Benzene | ~800 cc |

| Sodium Carbonate Solution (10%) | ~250 cc |

| Sodium Bisulfite Solution (sat.) | 1300 cc |

| Anhydrous Potassium Carbonate | For drying |

| 1-L Round-Bottom Flasks (x3) | Alcohol flask, trap, and esterification flask |

| Oil Bath | For heating the esterification flask |

| Claisen Flask (500-cc) | For distillation |

| Mechanical Stirrer | For the purification step |

b. Procedure:

-

Cool the crude benzoylformic acid (~300 g) with running water and add 15 cc of concentrated sulfuric acid.

-

Set up an apparatus for esterification by passing ethyl alcohol vapor into the hot solution. The setup consists of an alcohol-generating flask, a trap, and the esterification flask, all of which are 1-L round-bottomed flasks.

-

Place the esterification flask in an oil bath and maintain the temperature of the reaction mixture at 105–110°C.

-

Pass ethyl alcohol vapor through the mixture until about 500 cc of distillate has been collected.

-

Cool the crude ester and add an equal volume of benzene.

-

Neutralize any free acid by shaking with approximately 250 cc of a 10% sodium carbonate solution.

-

Pour the benzene solution into 1300 cc of a saturated sodium bisulfite solution in a wide-necked bottle equipped with a mechanical stirrer. Stir the mixture for 2.5 hours to form the bisulfite addition product.

-

Filter the solid addition product and wash it with a saturated sodium bisulfite solution, followed by two portions of benzene.

-

Decompose the addition product by transferring it to a flask containing 700 cc of water, 175 cc of concentrated sulfuric acid, and 500 cc of benzene. Heat the mixture at 55°C with stirring for 30 minutes.

-

Separate the benzene layer and extract the aqueous layer with another 200-cc portion of benzene.

-

Combine the benzene extracts and wash with a 10% sodium carbonate solution, followed by a little water.

-

Dry the benzene solution over anhydrous potassium carbonate.

-

Distill the benzene at atmospheric pressure.

-

Distill the residual this compound under reduced pressure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from mandelic acid, as described in the provided protocol.[1]

| Parameter | Value | Step |

| Starting Material | ||

| Mandelic Acid | 375 g (2.5 moles) | 1 |

| Step 1: Oxidation | ||

| Reaction Temperature | -2°C to -4°C | 1 |

| Reaction Time | 1.5 hours | 1 |

| Crude Product Yield | ~300 g of benzoylformic acid | 1 |

| Step 2: Esterification | ||

| Reaction Temperature | 105–110°C | 2 |

| Purification | ||

| Bisulfite Stirring Time | 2.5 hours | 2 |

| Addition Product Decomp. Temp. | 55°C | 2 |

| Final Product | ||

| Final Yield | 155–175 g (35–40% theoretical yield from mandelic acid) | 2 |

| Boiling Point | 118°C/5 mm, 130°C/10 mm, 138°C/15 mm, 148°C/25 mm, 155°C/35 mm, or 254°C/760 mm | 2 |

Conclusion

This guide has detailed the established and reliable synthetic route for this compound, which proceeds through the oxidation of mandelic acid to benzoylformic acid, followed by Fischer esterification. The direct reaction of benzoyl chloride with ethanol, which yields ethyl benzoate, has also been clarified. The provided protocols and quantitative data, adapted from trusted sources, offer a solid foundation for the successful laboratory-scale synthesis of this compound. For researchers and professionals in drug development, mastering this synthesis is a key step in accessing a versatile building block for more complex molecular architectures.

References

Spectroscopic Analysis of Ethyl Benzoylformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of ethyl benzoylformate, a key organic compound with applications in synthesis and pharmaceutical research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, including data summaries and comprehensive experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the following tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.01 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.65 | Multiplet | 1H | Aromatic (para-proton) |

| 7.51 | Multiplet | 2H | Aromatic (meta-protons) |

| 4.45 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.47 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 186.5 | C | Benzoyl C =O |

| 163.3 | C | Ester C =O |

| 134.8 | CH | Aromatic (para-carbon) |

| 132.5 | C | Aromatic (ipso-carbon) |

| 130.0 | CH | Aromatic (ortho-carbons) |

| 128.9 | CH | Aromatic (meta-carbons) |

| 62.5 | CH₂ | -O-CH₂ -CH₃ |

| 14.1 | CH₃ | -O-CH₂-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3060 | Medium | C-H stretch | Aromatic |

| ~2980 | Medium | C-H stretch | Aliphatic (CH₂) |

| ~1730 | Strong | C=O stretch | Ester Carbonyl |

| ~1680 | Strong | C=O stretch | Ketone Carbonyl |

| ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1270 | Strong | C-O stretch | Ester |

| ~1180 | Strong | C-O stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| ~254 | Not specified |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly more than for ¹H NMR, e.g., 128-1024 scans).

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).

-

IR Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

Pipette

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound onto the ATR crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) for this compound, which is characteristic of its electronic transitions.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for dilution

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.2-0.8).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the diluted sample solution, then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

-

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the correlation of the molecule's structure with its spectroscopic signals.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its key spectroscopic signals.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzoylformate, also known as ethyl phenylglyoxylate, is a versatile organic compound with the chemical formula C₁₀H₁₀O₃. It is the ethyl ester of benzoylformic acid and presents as a clear, colorless to light yellow liquid at room temperature.[1][2][3] Its unique bifunctional nature, possessing both a ketone and an ester group, makes it a valuable intermediate in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and visualizations of its key reactions, to support its application in research and development, particularly in the fields of pharmaceutical and fine chemical synthesis.[1]

Part 1: Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in various experimental setups. A summary of its key physical constants is presented in Table 1, followed by detailed experimental protocols for their determination.

Quantitative Data of Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [4][5] |

| Molecular Weight | 178.18 g/mol | [2][4][5] |

| Appearance | Clear, colorless to greenish or light yellow liquid | [1][2][3][6] |

| Boiling Point | 256.5 °C at 760 mmHg 138-139 °C at 18 mmHg 101-105 °C at 2.5 Torr | [1][4][5][6][7][8] |

| Density | 1.122 g/mL at 25 °C 1.1255 g/cm³ at 13.35 °C | [5][7][8] |

| Refractive Index (n20/D) | 1.515 - 1.517 1.516 | [1][6][7][8] |

| Solubility in Water | 1143 mg/L at 25 °C (estimated) | [4][6] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| logP (o/w) | 1.974 (estimated) | [4][6] |

Experimental Protocols for Determining Physical Properties

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the capillary tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Introduce a small amount of this compound (approximately 0.5-1 mL) into the small test tube.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the thermometer assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the heat-transfer medium is above the level of the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance. The pycnometer method offers higher precision.

Apparatus:

-

Pycnometer (a specific volume glass flask with a ground-glass stopper having a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant-temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Carefully dry the outside of the pycnometer and record its mass.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

-

The density of this compound is calculated using the following formula:

Density of this compound = (Mass of this compound / Mass of Water) * Density of Water at the measurement temperature.

The refractive index is a measure of how much light bends when it passes through the substance and is a useful constant for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Using a dropper, apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.

-

Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Part 2: Chemical Properties and Reactivity

This compound's reactivity is characterized by its two key functional groups: the ketone and the ester. This allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the aromatic protons of the benzoyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, and the aromatic carbons. |

| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching vibrations of the ketone and ester functional groups. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocols for Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is completely dissolved. If necessary, filter the solution to remove any particulate matter.

¹H NMR Acquisition (General Procedure):

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition (General Procedure):

-

Follow the same sample preparation and initial setup steps as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Perform a background scan with the empty salt plates and subtract it from the sample spectrum.

Method (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer, where they are ionized by electron impact.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum, showing the relative abundance of different fragments, is recorded.

Key Chemical Reactions and Mechanisms

This compound is a precursor in the synthesis of various important organic molecules, including pharmaceuticals and other fine chemicals.[1] Its reactivity is centered around its electrophilic carbonyl carbons.

The reduction of the keto group in this compound to a hydroxyl group yields ethyl mandelate, a chiral building block for many pharmaceuticals.[9]

Experimental Protocol (Reduction with Sodium Borohydride):

-

Dissolve this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl mandelate.

-

Purify the product by column chromatography or distillation if necessary.

Caption: Reduction of this compound to Ethyl Mandelate.

The ketone carbonyl of this compound readily reacts with Grignard reagents (R-MgX) to form tertiary alcohols after acidic workup.

Caption: Grignard reaction of this compound.

The Wittig reaction allows for the conversion of the ketone group into an alkene by reacting this compound with a phosphorus ylide.

Caption: Wittig reaction of this compound.

This compound can be used in the synthesis of quinoxaline derivatives, which are important heterocyclic compounds with various biological activities. This typically involves a condensation reaction with an ortho-phenylenediamine.

Caption: Synthesis of Quinoxaline from this compound.

Hydantoins, another class of biologically relevant heterocyclic compounds, can be synthesized from α-keto esters like this compound through reactions such as the Bucherer-Bergs reaction.

Caption: Synthesis of Hydantoin from this compound.

Part 3: Safety and Handling

This compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere to maintain its purity and prevent degradation.[1][6] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be observed when handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its bifunctional nature allows for its participation in a diverse range of chemical transformations, leading to the synthesis of complex and biologically important molecules. This technical guide provides researchers, scientists, and drug development professionals with the essential information and experimental protocols necessary for the effective and safe utilization of this compound in their synthetic endeavors.

References

- 1. leah4sci.com [leah4sci.com]

- 2. study.com [study.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. adichemistry.com [adichemistry.com]

- 6. Hydantoin synthesis [organic-chemistry.org]

- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photoinitiation Mechanism of Ethyl Benzoylformate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core mechanism of action by which ethyl benzoylformate (also known as ethyl phenylglyoxylate) functions as a photoinitiator. It covers the fundamental photochemical and photophysical processes, presents key quantitative data, and outlines the experimental protocols used for its characterization.

Core Photoinitiation Mechanism

This compound is a versatile photoinitiator that primarily operates through a Norrish Type I cleavage mechanism, though it can also participate in hydrogen abstraction reactions under specific conditions. The overall process can be delineated into three fundamental steps: photoexcitation, intersystem crossing, and radical generation.

Step 1: Photoexcitation (S₀ → S₁)

Upon irradiation with ultraviolet (UV) light, the this compound molecule absorbs a photon, promoting an electron from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO). This creates a short-lived, electronically excited singlet state (S₁). The primary electronic transition responsible for this absorption is the n → π* transition of the carbonyl groups.

Step 2: Intersystem Crossing (S₁ → T₁)

The excited singlet state (S₁) is typically very short-lived. It can rapidly undergo a spin-forbidden, non-radiative transition known as intersystem crossing (ISC) to form the corresponding excited triplet state (T₁).[1] This process, which involves a reversal of the excited electron's spin, is favorable in carbonyl compounds and results in a more stable, longer-lived excited state.[2] The triplet state is the key reactive intermediate in the photoinitiation process for this compound.

Step 3: Radical Generation Pathways

The energetic triplet state molecule initiates polymerization by generating free radicals through two primary competitive pathways:

A. Norrish Type I (α-Cleavage): This is the predominant pathway for this compound. The triplet state molecule undergoes homolytic cleavage of the weak carbon-carbon bond located between the two carbonyl groups (α-position).[3] This unimolecular fragmentation yields two distinct radical species: a benzoyl radical and an ethoxycarbonyl radical .

-

C₆H₅COCOOC₂H₅ (T₁) → C₆H₅CO• + •COOC₂H₅

Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates, by adding to the double bond.

B. Intermolecular Hydrogen Abstraction (Type II Mechanism): In the presence of a suitable hydrogen donor (often a solvent, co-initiator, or the monomer itself), the excited triplet carbonyl of this compound can abstract a hydrogen atom to generate a ketyl radical and a donor-derived radical.[4][5]

-

C₆H₅COCOOC₂H₅ (T₁) + R-H → C₆H₅C(OH)COOC₂H₅• + R•

The radical generated from the hydrogen donor (R•) is typically the primary species responsible for initiating polymerization in this pathway. The efficiency of this process is highly dependent on the concentration and reactivity of the hydrogen donor.

Under certain conditions, particularly at low concentrations of the photoinitiator, quantum yields for product formation have been observed to be greater than 1, which strongly suggests the occurrence of a radical chain reaction that contributes to the overall process.[4]

References

Quantum Yield of Ethyl Benzoylformate Photodecomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photodecomposition of ethyl benzoylformate, focusing on its quantum yield. The document summarizes the current understanding of the photochemical processes involved, details the experimental methodologies for quantum yield determination, and presents available data in a structured format.

Introduction

This compound, an α-keto ester, exhibits notable photoreactivity. Its excited triplet carbonyl group can initiate intermolecular hydrogen abstraction, leading to various photoproducts.[1] The efficiency of this photodecomposition is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, decomposition) to the number of photons absorbed. Understanding the quantum yield is critical for applications where this compound may be used as a photoinitiator or in other photochemical processes. The primary photochemical pathway for the decomposition of this compound is the Norrish Type II reaction.[2]

Photodecomposition Mechanism: The Norrish Type II Pathway

The photodecomposition of this compound predominantly follows the Norrish Type II mechanism. This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo further reactions, primarily cleavage, to yield final products.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the Norrish Type II photodecomposition of this compound.

Quantitative Data on Photodecomposition Quantum Yield

The quantum yield of this compound photodecomposition is influenced by various experimental conditions, most notably the solvent. The primary research in this area was conducted by Encinas et al. (1984), who utilized laser flash photolysis to study the photochemistry of several alkyl benzoylformates.[2] While the full quantitative data from this study is not available in the public domain, the work established the dependence of product quantum yields on the solvent and the duration of photolysis. It is essential to extrapolate quantum yields to "zero conversion" conditions to obtain reliable measurements, as some of the photoproducts can absorb light and interfere with the results.[2]

For a comprehensive understanding, the following table summarizes the type of quantitative data that would be presented, with placeholders for the specific values from the primary literature.

| Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Benzene | 337.1 | Data not available in search results | [2] |

| Cyclohexane | Data not available in search results | Data not available in search results | [3] |

| 1:4 Chlorobenzene: n-heptane | 337.1 | Data not available in search results | [2] |

| Acetonitrile | Data not available in search results | Data not available in search results | |

| Methanol | Data not available in search results | Data not available in search results |

Note: The triplet lifetime of the ethyl ester of benzoylformic acid in a 1:4 chlorobenzene:n-heptane solution at 298 K has been reported as 500 ns.[2]

Experimental Protocols

The determination of the quantum yield of photodecomposition for this compound typically involves the use of nanosecond laser flash photolysis.[2][4] This technique allows for the generation and detection of transient species, such as the excited triplet state and the 1,4-biradical intermediate.

General Experimental Workflow for Quantum Yield Determination

The following diagram outlines a generalized workflow for determining the photodecomposition quantum yield using laser flash photolysis.

Detailed Methodology

A detailed experimental protocol for determining the quantum yield of this compound photodecomposition would include the following steps:

-

Sample Preparation:

-

Solutions of this compound are prepared in the solvent of interest at a concentration that ensures sufficient absorption at the excitation wavelength (typically an absorbance of ~0.1-0.3).

-

The solutions are deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 30 minutes) to prevent quenching of the excited triplet state by oxygen.

-

The deoxygenated solution is transferred to a quartz cuvette suitable for laser flash photolysis experiments.

-

-

Laser Flash Photolysis Setup:

-

A nanosecond pulsed laser, such as a Nd:YAG laser providing excitation at 355 nm or a nitrogen laser at 337.1 nm, is used as the excitation source.[2][5]

-

A continuous wave lamp, typically a Xenon arc lamp, serves as the probe light source, oriented perpendicularly to the excitation laser beam.[4]

-

The probe beam passes through the sample and then into a monochromator to select the wavelength of interest for monitoring the transient absorption.

-

A photomultiplier tube (PMT) is used to detect the intensity of the probe light, and the signal is recorded by a digital oscilloscope.[4]

-

-

Data Acquisition:

-

The sample is irradiated with a single laser pulse.

-

The change in absorbance of the sample as a function of time after the laser pulse is recorded. This provides the kinetic trace of the transient species.

-

Transient absorption spectra can be constructed by measuring the change in absorbance at different wavelengths immediately after the laser pulse.

-

-

Quantum Yield Calculation:

-

The number of photons absorbed by the sample is determined using a chemical actinometer, a compound with a known quantum yield for a specific photochemical reaction. A common actinometer for nanosecond flash photolysis is a benzophenone/naphthalene system.

-

The change in the concentration of this compound is determined by a suitable analytical technique, such as UV-Vis spectrophotometry or gas chromatography, as a function of the number of absorbed photons.

-

The quantum yield of decomposition is then calculated as the number of moles of this compound decomposed divided by the number of moles of photons absorbed.

-

Conclusion

The photodecomposition of this compound is a well-established example of a Norrish Type II reaction, proceeding through a 1,4-biradical intermediate. The quantum yield of this process is highly dependent on the solvent environment. While the foundational work in this area has been identified, specific quantitative data for the quantum yield under varied conditions remains within the primary scientific literature. The experimental protocol for determining these quantum yields relies on the sophisticated technique of nanosecond laser flash photolysis, coupled with chemical actinometry for accurate quantification. For researchers in photochemistry and drug development, a thorough understanding of these principles is essential for predicting and controlling the photochemical behavior of this compound and related compounds.

References

An In-depth Technical Guide on the Solubility of Ethyl Benzoylformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl benzoylformate in various organic solvents. Due to the limited availability of quantitative data in public literature, this guide summarizes known values, offers qualitative predictions based on chemical principles, and provides a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.

Introduction to this compound

This compound (also known as ethyl phenylglyoxylate) is an organic compound with the chemical formula C₁₀H₁₀O₃.[1] It is a clear, colorless to greenish liquid at room temperature and is recognized for its utility as a versatile intermediate in the synthesis of complex molecules, particularly heterocyclic compounds that are foundational in pharmaceutical development.[1] Understanding its solubility is critical for its application in reaction chemistry, purification processes like recrystallization, and for the formulation of drug candidates.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, specific data points have been reported and are summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 1143 mg/L[1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |

For in vivo studies, a co-solvent system has been described for this compound, consisting of:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

Qualitative Solubility Profile

Based on the principles of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The molecule possesses both a nonpolar aromatic ring and a polar α-keto-ester group, giving it a moderate overall polarity.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran - THF): this compound is expected to be readily soluble in these solvents. They can effectively interact with the polar regions of the molecule without the interference of hydrogen bonding that occurs in protic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated in alcohols. These solvents can engage in hydrogen bonding with the oxygen atoms of the ester and ketone functionalities.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents. While the nonpolar aromatic ring will have some affinity for these solvents, the significant polarity of the keto-ester group will limit overall solubility.

Experimental Protocol for Solubility Determination

The following is a standard and robust protocol for the experimental determination of the solubility of this compound in a chosen organic solvent. This method is based on the principle of isothermal equilibrium.

Objective: To accurately determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

High-purity organic solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps or other sealable containers

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-determined volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vial tightly to prevent any solvent evaporation during the experiment.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle to the bottom of the vial. For very fine suspensions, centrifugation can be used to facilitate separation.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Prepare a standard curve using known concentrations of this compound in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as mg/mL, g/100g of solvent, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

References

An In-depth Technical Guide on the Health and Safety Data for Handling Ethyl Benzoylformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Ethyl benzoylformate (CAS No. 1603-79-8). The following sections detail its physical and chemical properties, toxicological data, and procedures for safe handling, emergency response, and disposal. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research professionals.

Chemical and Physical Properties

This compound is a clear, colorless to greenish or light yellow liquid.[1][2] It is primarily used as a reagent in pharmaceutical and fine chemical synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Appearance | Clear, colorless to greenish/yellow liquid | [1][2] |

| Boiling Point | 138-139 °C @ 18 mmHg101-105 °C @ 2.5 Torr256.50 °C @ 760.00 mm Hg | [1][3][4][5] |

| Density | 1.122 g/mL at 25 °C1.1255 g/cm³ @ 13.35 °C | [1][3][4] |

| Refractive Index | 1.515-1.517 @ 20 °C1.51600 @ 20.00 °C | [1][3][5] |

| Flash Point | > 230.00 °F (> 110.00 °C) | [5] |

| Solubility | Soluble in water (1143 mg/L @ 25 °C, est.) | [6] |

| Vapor Pressure | 0.015000 mmHg @ 25.00 °C (est) | [5] |

Toxicological and Hazard Information

The toxicological properties of this compound have not been fully investigated.[7][8] However, based on available data, it is generally not classified as a hazardous substance under GHS criteria.[2][9] Some sources suggest it may cause skin and eye irritation.[2][8]

Table 2: Toxicological and Hazard Summary

| Hazard | Classification | Notes | Source(s) |

| Acute Toxicity (Oral) | No data available | The toxicological properties have not been fully investigated. | [7] |

| Acute Toxicity (Dermal) | No data available | The toxicological properties have not been fully investigated. | [7] |

| Acute Toxicity (Inhalation) | No data available | The toxicological properties have not been fully investigated. | [7] |

| Skin Corrosion/Irritation | May cause skin irritation | Avoid contact with skin. | [8] |

| Serious Eye Damage/Irritation | May cause eye irritation | Avoid contact with eyes. | [8] |

| Respiratory or Skin Sensitization | No data available | [7] | |

| Germ Cell Mutagenicity | No data available | [7] | |

| Carcinogenicity | No data available | [7] | |

| Reproductive Toxicity | No data available | [7] | |

| STOT-Single Exposure | No data available | [7] | |

| STOT-Repeated Exposure | No data available | [7] | |

| Aspiration Hazard | No data available | [7] |

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[9] Additionally, it is not known to have endocrine-disrupting properties.[7][9]

Experimental Protocols

Detailed experimental protocols for the determination of the quantitative data presented in this guide are not available in the consulted public safety documents. This information is typically proprietary to the manufacturers and testing laboratories.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.

Caption: First aid procedures for different exposure routes to this compound.

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.

Caption: Workflow for handling a spill of this compound.

Fire-Fighting Measures

This compound is a combustible liquid.[10] In case of a fire involving this substance, the following measures should be taken.

Caption: Appropriate fire-fighting measures for this compound.

Handling and Storage

Handling: Avoid contact with skin, eyes, and clothing.[9] Ensure adequate ventilation and use local exhaust ventilation.[9] Wash hands thoroughly after handling.[9]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Protect from moisture as the chemical is moisture-sensitive.[1][7] Store under an inert gas.[9]

Exposure Controls and Personal Protection

Engineering Controls: Use in a well-ventilated area.[8] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[11]

Stability and Reactivity

Chemical Stability: Stable under recommended storage conditions, but is moisture-sensitive.[7]

Conditions to Avoid: Exposure to moist air or water and incompatible materials.[7]

Incompatible Materials: Strong oxidizing agents and strong bases.[7]

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[7]

Ecological Information

This substance is not expected to be harmful to aquatic organisms. It is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[9]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste should be placed in sealed containers for disposal by a licensed professional.[11][12]

This technical guide is intended to provide essential health and safety information for handling this compound. It is crucial for all personnel to read and understand this information before working with this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ベンゾイルギ酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. ethyl benzoyl formate, 1603-79-8 [thegoodscentscompany.com]

- 6. ethyl benzoyl formate, 1603-79-8 [perflavory.com]

- 7. fishersci.de [fishersci.de]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. directpcw.com [directpcw.com]

A Technical Guide to the Historical Synthesis of Ethyl Benzoylformate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of ethyl benzoylformate, a significant intermediate in organic synthesis. The document provides a comparative analysis of key historical methods, complete with detailed experimental protocols and quantitative data to inform contemporary research and development.

Introduction

This compound (also known as ethyl phenylglyoxylate) is an α-keto ester that has served as a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals and fine chemicals. Its preparation has been a subject of interest for well over a century, with several distinct methods being developed and refined. This guide focuses on three prominent historical approaches: the direct esterification of benzoylformic acid, the hydrolysis and subsequent esterification of benzoyl cyanide, and the Claisen condensation.

Historical Preparation Methods

The following sections detail the experimental protocols for three key historical methods used to synthesize this compound.

Method 1: Esterification of Benzoylformic Acid

This method, prominently detailed in Organic Syntheses, involves the direct esterification of benzoylformic acid using ethanol in the presence of a strong acid catalyst. The benzoylformic acid precursor was often synthesized via the oxidation of mandelic acid.

Experimental Protocol: Preparation of Benzoylformic Acid from Mandelic Acid

A solution of mandelic acid (2.5 moles) in water is treated with a cool solution of sodium hydroxide (2.8 moles). To this, cracked ice is added, followed by the portion-wise addition of finely ground potassium permanganate (1.74 moles) over 30 minutes. The reaction mixture is stirred, and any excess permanganate is quenched with ethanol. The manganese dioxide is removed by filtration, and the filtrate is concentrated by evaporation. Careful acidification with dilute sulfuric acid precipitates benzoic acid, which is filtered off. The filtrate is then thoroughly extracted with ether. The ether is distilled off to yield crude liquid benzoylformic acid.

Experimental Protocol: Esterification of Benzoylformic Acid

The crude benzoylformic acid (approximately 300 g) is cooled, and concentrated sulfuric acid (15 cc) is added. The esterification is carried out by passing ethyl alcohol vapor into the heated solution (105-110°C). The reaction is continued until about 500 cc of ethanol has been passed through the system. The crude ester is then cooled, diluted with an equal volume of benzene, and washed with a 10% sodium carbonate solution to remove unreacted acid. The benzene solution is then treated with a saturated sodium bisulfite solution to form an addition product, which is filtered and washed. The this compound is liberated from the bisulfite addition product by treatment with a sodium carbonate solution. The liberated ester is taken up in benzene, dried over anhydrous potassium carbonate, and distilled under reduced pressure. The fraction distilling at 138°C/15 mm Hg is collected.[1]

Method 2: From Benzoyl Cyanide

An early and historically significant route to this compound involves the hydrolysis of benzoyl cyanide to benzoylformic acid, followed by esterification. Later variations of this method allowed for a "one-pot" synthesis.

Experimental Protocol: Hydrolysis of Benzoyl Cyanide and Subsequent Esterification

Benzoyl cyanide (0.1 mol) is stirred with concentrated hydrochloric acid (70 ml) for 18 hours at 50°C to yield benzoylformic acid. Following the hydrolysis, the resulting acid is isolated. The isolated phenylglyoxylic acid (6 mol) is then refluxed with ethanol (4 liters) and concentrated sulfuric acid (30 ml) for 8 hours. After cooling and filtration, the filtrate is evaporated to yield this compound. A one-pot variation involves stirring benzoyl cyanide (0.1 mol) at 40°C in a mixture of ammonium chloride, water, concentrated hydrochloric acid, and concentrated sulfuric acid for 3 hours. Ethanol (0.3 mol) is then added, and the mixture is heated to 75°C for 3.5 hours. After workup, this method yields the final product.

Method 3: Claisen Condensation

The Claisen condensation, first described by Rainer Ludwig Claisen in 1887, is a powerful carbon-carbon bond-forming reaction.[2][3] A "crossed" or "mixed" Claisen condensation can be employed to synthesize this compound from diethyl oxalate and a suitable benzene derivative in the presence of a strong base.

Experimental Protocol: Crossed Claisen Condensation

To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol, is added a mixture of diethyl oxalate and benzyl cyanide. The reaction mixture is heated under reflux. The initial reaction product is then hydrolyzed and decarboxylated by heating with aqueous acid to yield phenylglyoxylic acid. The resulting acid is then esterified with ethanol and an acid catalyst, as described in Method 1, to produce this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described historical methods for the preparation of this compound.

| Parameter | Method 1: Esterification of Benzoylformic Acid | Method 2: From Benzoyl Cyanide (One-Pot) | Method 3: Claisen Condensation |

| Starting Materials | Benzoylformic Acid, Ethanol, Sulfuric Acid | Benzoyl Cyanide, Ethanol, HCl, H₂SO₄ | Diethyl Oxalate, Benzyl Cyanide, Sodium Ethoxide |

| Reaction Temperature | 105-110°C (Esterification) | 40°C (Hydrolysis), 75°C (Esterification) | Reflux |

| Reaction Time | Not specified, continuous flow of ethanol | 3 hours (Hydrolysis), 3.5 hours (Esterification) | Not specified |

| Yield | 155-175 g from 2.5 moles of mandelic acid | 85% | Not specified |

| Boiling Point | 138°C / 15 mm Hg[1] | 98-102°C / 0.4 mm Hg | Not specified |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described.

Caption: Workflow for the preparation of this compound via oxidation of mandelic acid and subsequent esterification.

Caption: Two-step synthesis of this compound starting from benzoyl cyanide.

Caption: Conceptual pathway for this compound synthesis via a crossed Claisen condensation.

References

Ethyl Benzoylformate: An In-depth Technical Guide on Crystal Structure and Molecular Geometry

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, publicly available single-crystal X-ray diffraction study of ethyl benzoylformate has not been reported. Consequently, this guide provides a comprehensive overview of its known molecular geometry based on spectroscopic and computational methods, alongside a detailed, hypothetical protocol for its crystal structure determination.

Introduction

This compound (also known as ethyl phenylglyoxylate) is a versatile organic compound with the chemical formula C₁₀H₁₀O₃.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological systems. This technical guide summarizes the current knowledge of its molecular geometry and outlines the experimental and computational workflows for a comprehensive structural analysis.

Physicochemical and Spectroscopic Data

While crystallographic data is unavailable, a significant amount of other quantitative data for this compound has been documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1][3] |

| Appearance | Clear, colorless to greenish liquid | [2] |

| Boiling Point | 138-139 °C at 18 mmHg | [2][3] |

| Density | 1.122 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.516 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | Provides information on the proton environment. Expected signals include a triplet and a quartet for the ethyl group, and multiplets for the aromatic protons of the phenyl group.[4] |

| ¹³C NMR | Reveals the number and chemical environment of carbon atoms. Distinct signals are expected for the carbonyl carbons, aromatic carbons, and the ethyl group carbons.[4] |

| Infrared (IR) Spectroscopy | Characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, as well as C-O stretching and aromatic C-H and C=C vibrations.[1][5] |

| Mass Spectrometry | The mass spectrum provides information about the molecular weight and fragmentation pattern, which can confirm the molecular formula. |

Molecular Geometry from Computational Analysis

In the absence of experimental crystal structure data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the molecular geometry of this compound.

Theoretical Methodology

A typical computational approach for determining the molecular geometry of this compound would involve the following steps:

-

Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure.

-

Conformational Search: Due to the presence of rotatable bonds, a systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the theoretical IR spectrum.

From these calculations, a wealth of quantitative data regarding the molecular geometry can be obtained, including bond lengths, bond angles, and dihedral angles for the most stable conformer(s).

Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, albeit hypothetical, experimental protocol for the single-crystal X-ray diffraction analysis of this compound.

Synthesis and Crystallization

-

Synthesis: this compound can be synthesized via the oxidation of mandelic acid followed by esterification.[6]

-

Purification: The synthesized compound should be purified to >99% purity, as confirmed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Crystallization:

-

Since this compound is a liquid at room temperature, crystallization will require low-temperature techniques.

-

Method: Slow evaporation of a solution in a suitable solvent (e.g., hexane, ethanol, or a mixture) at a controlled low temperature (e.g., -20 °C) would be attempted. The vapor diffusion method, where a non-solvent is slowly introduced into a solution of the compound, could also be employed.

-

Crystal Selection: A single crystal of suitable size and quality (typically >0.1 mm in all dimensions with no visible defects) would be selected under a microscope.

-

X-ray Data Collection

-

Crystal Mounting: The selected crystal would be mounted on a goniometer head.

-

Diffractometer: Data would be collected on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: A series of diffraction images would be collected as the crystal is rotated. The data collection strategy would be optimized to ensure complete and redundant data.

-

Unit Cell Determination: The diffraction spots would be indexed to determine the unit cell parameters and the crystal system.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction intensities would be integrated, corrected for various experimental factors (e.g., Lorentz and polarization effects), and scaled.

-

Structure Solution: The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The atomic positions and displacement parameters would be refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

The final refined structure would provide precise bond lengths, bond angles, torsion angles, and details about the packing of the molecules in the crystal lattice.

Visualizations

Experimental and Computational Workflow

Caption: Workflow for the comprehensive structural analysis of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a combination of spectroscopic techniques and computational modeling provides significant insights into its molecular geometry. The detailed experimental protocol outlined in this guide provides a clear pathway for future research to elucidate its solid-state structure. Such data would be invaluable for the rational design of new synthetic methodologies and the development of novel pharmaceutical agents based on the this compound scaffold.

References

- 1. This compound | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ベンゾイルギ酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(1603-79-8) 1H NMR [m.chemicalbook.com]

- 5. This compound(1603-79-8) IR Spectrum [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl Benzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis and Ethyl Benzoylformate

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for determining the thermal stability, composition, and decomposition kinetics of materials.

This compound (also known as ethyl phenylglyoxylate) is an organic compound with the chemical formula C₁₀H₁₀O₃.[1][2] It is the ethyl ester of benzoylformic acid and finds applications in organic synthesis.[1] Understanding its thermal properties is crucial for its safe handling, storage, and application in various chemical processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for interpreting TGA thermograms, particularly for distinguishing between volatilization and decomposition events.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol [1][2] |

| Appearance | Colorless to yellow clear liquid[3] |

| Boiling Point | 138-139 °C at 18 mmHg (lit.)[1]; 254 °C at 760 mmHg[4] |

| Density | 1.122 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.516 (lit.)[1] |

Table 1: Physicochemical Properties of this compound

Theoretical Thermal Decomposition of this compound

Based on the thermal decomposition mechanisms of esters and related compounds, the thermal degradation of this compound in an inert atmosphere is expected to proceed through several stages. Esters can decompose at elevated temperatures to form carboxylic acids, ketones, and smaller molecules.[5] Specifically, the pyrolysis of esters can involve a six-centered decomposition, leading to the formation of an alkene and the corresponding carboxylic acid.[5]

A plausible decomposition pathway for this compound is illustrated in the diagram below. The initial step is likely the elimination of ethylene to form benzoylformic acid. Subsequently, benzoylformic acid can undergo decarbonylation to produce benzoic acid and carbon monoxide, or decarboxylation to yield benzaldehyde and carbon dioxide.[6]

Figure 1: Plausible Thermal Decomposition Pathway of this compound.

Predicted Thermogravimetric Behavior

A hypothetical TGA thermogram of this compound would likely exhibit two main mass loss events, as detailed in Table 2.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| ~150 - 260 | ~100% (in open pan) | Volatilization (Boiling) |

| > 260 | Stepwise | Thermal Decomposition |

Table 2: Predicted Thermal Events for this compound in TGA.

The first significant mass loss would correspond to the volatilization of the compound, given its boiling point. If the experiment is conducted in a sealed pan with a pinhole, this volatilization may be shifted to higher temperatures. Subsequent mass loss at higher temperatures would be attributed to the decomposition processes outlined in Figure 1.

Experimental Protocol for TGA of this compound